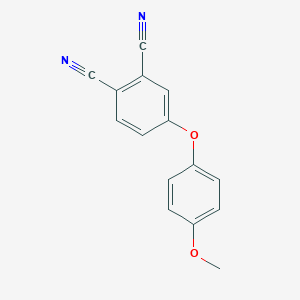

4-(4-Methoxyphenoxy)benzene-1,2-dicarbonitrile

Übersicht

Beschreibung

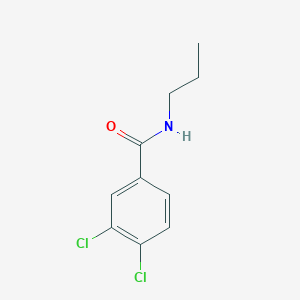

4-(4-Methoxyphenoxy)benzene-1,2-dicarbonitrile, also known as MPBD, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of organic electronics and materials science. The compound is a versatile building block that can be utilized for the synthesis of various functional materials, including liquid crystals, polymers, and organic semiconductors.

Wirkmechanismus

The mechanism of action of 4-(4-Methoxyphenoxy)benzene-1,2-dicarbonitrile in organic semiconductors involves its ability to act as a π-conjugated core unit that facilitates charge transport through the material. The phenoxy groups attached to the benzene ring provide steric hindrance that prevents intermolecular interactions, leading to enhanced charge mobility. The nitrile groups attached to the benzene ring also act as electron-withdrawing groups, which further enhance the electronic properties of the material.

Biochemische Und Physiologische Effekte

There is limited information available on the biochemical and physiological effects of 4-(4-Methoxyphenoxy)benzene-1,2-dicarbonitrile, as it has primarily been studied for its applications in organic electronics. However, studies have shown that 4-(4-Methoxyphenoxy)benzene-1,2-dicarbonitrile and its derivatives exhibit low toxicity and are not mutagenic or carcinogenic.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of using 4-(4-Methoxyphenoxy)benzene-1,2-dicarbonitrile as a building block for the synthesis of organic semiconductors is its versatility. 4-(4-Methoxyphenoxy)benzene-1,2-dicarbonitrile can be easily modified by attaching various functional groups to the benzene ring, allowing for the synthesis of a wide range of materials with tailored electronic properties. Additionally, 4-(4-Methoxyphenoxy)benzene-1,2-dicarbonitrile and its derivatives exhibit good solubility in organic solvents, making them easy to process and handle in the lab.

However, one of the limitations of using 4-(4-Methoxyphenoxy)benzene-1,2-dicarbonitrile is its relatively high cost compared to other building blocks. Additionally, the synthesis of 4-(4-Methoxyphenoxy)benzene-1,2-dicarbonitrile and its derivatives can be challenging, requiring specialized equipment and expertise.

Zukünftige Richtungen

There are several future directions for the research and development of 4-(4-Methoxyphenoxy)benzene-1,2-dicarbonitrile and its derivatives. One area of focus is the synthesis of new materials with enhanced electronic properties, such as improved charge mobility and stability. Another area of focus is the development of new processing techniques that enable the production of large-scale, high-quality organic semiconductors for use in electronic devices. Additionally, there is potential for the use of 4-(4-Methoxyphenoxy)benzene-1,2-dicarbonitrile and its derivatives in other applications, such as sensors, photovoltaics, and biomedical devices.

Conclusion

In conclusion, 4-(4-Methoxyphenoxy)benzene-1,2-dicarbonitrile is a versatile building block that has gained significant attention in scientific research due to its potential applications in the field of organic electronics and materials science. The compound has been used as a core unit for the synthesis of various organic semiconductors, exhibiting enhanced charge transport properties. While there are limitations to its use, 4-(4-Methoxyphenoxy)benzene-1,2-dicarbonitrile holds promise for the development of new materials with tailored electronic properties and other potential applications.

Wissenschaftliche Forschungsanwendungen

4-(4-Methoxyphenoxy)benzene-1,2-dicarbonitrile has been extensively studied for its potential applications in the field of organic electronics, particularly as a building block for the synthesis of organic semiconductors. Organic semiconductors are materials that exhibit electronic properties similar to inorganic semiconductors, but with the added advantages of flexibility, low-cost processing, and compatibility with various substrates. 4-(4-Methoxyphenoxy)benzene-1,2-dicarbonitrile has been used as a core unit for the synthesis of various organic semiconductors, including diketopyrrolopyrrole (DPP) derivatives, thiophene-based oligomers, and benzodithiophene (BDT) derivatives.

Eigenschaften

CAS-Nummer |

134505-42-3 |

|---|---|

Produktname |

4-(4-Methoxyphenoxy)benzene-1,2-dicarbonitrile |

Molekularformel |

C15H10N2O2 |

Molekulargewicht |

250.25 g/mol |

IUPAC-Name |

4-(4-methoxyphenoxy)benzene-1,2-dicarbonitrile |

InChI |

InChI=1S/C15H10N2O2/c1-18-13-4-6-14(7-5-13)19-15-3-2-11(9-16)12(8-15)10-17/h2-8H,1H3 |

InChI-Schlüssel |

LDAHGPBJYPZXFA-UHFFFAOYSA-N |

SMILES |

COC1=CC=C(C=C1)OC2=CC(=C(C=C2)C#N)C#N |

Kanonische SMILES |

COC1=CC=C(C=C1)OC2=CC(=C(C=C2)C#N)C#N |

Herkunft des Produkts |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[2-(7-methoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B186079.png)

![Naphthalen-2-yl-(4,4,7-trimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)methanone](/img/structure/B186080.png)

![2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)ethanol](/img/structure/B186093.png)